(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17632661
InChI: InChI=1S/C13H11F3N2O2S.ClH/c14-13(15,16)9-2-1-3-11(6-9)21(19,20)12-5-4-10(7-17)18-8-12;/h1-6,8H,7,17H2;1H
SMILES:
Molecular Formula: C13H12ClF3N2O2S
Molecular Weight: 352.76 g/mol

(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17632661

Molecular Formula: C13H12ClF3N2O2S

Molecular Weight: 352.76 g/mol

* For research use only. Not for human or veterinary use.

(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride -

Specification

Molecular Formula C13H12ClF3N2O2S
Molecular Weight 352.76 g/mol
IUPAC Name [5-[3-(trifluoromethyl)phenyl]sulfonylpyridin-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H11F3N2O2S.ClH/c14-13(15,16)9-2-1-3-11(6-9)21(19,20)12-5-4-10(7-17)18-8-12;/h1-6,8H,7,17H2;1H
Standard InChI Key CCRYJMPBTPKOBQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C(C=C2)CN)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₁₃H₁₂ClF₃N₂O₂S, with a molecular weight of 352.76 g/mol . Its structure integrates three key functional groups:

  • A pyridine ring substituted at the 2-position with a methanamine group.

  • A sulfonyl bridge (-SO₂-) linking the pyridine’s 5-position to a 3-(trifluoromethyl)phenyl moiety.

  • A hydrochloride salt form, enhancing solubility for biological applications.

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Number1956370-08-3
IUPAC Name(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride
Other SynonymsF50179; AmBeed 107867-51-6 (parent amine)
Parent Compound (CID)69085430

Structural Features and Electronic Effects

The trifluoromethyl (-CF₃) group exerts strong electron-withdrawing effects, stabilizing the phenyl ring against metabolic oxidation while enhancing lipophilicity (logP=1.12\log P = 1.12) . The sulfonyl group contributes to hydrogen bonding capacity (TPSA: 64.93 Ų) , potentially influencing target binding. X-ray crystallography data remains unpublished, but computational models suggest a planar conformation between the pyridine and phenyl rings, facilitated by the sulfonyl linker .

Synthetic Pathways and Manufacturing

Disclosed Synthetic Routes

While detailed protocols for synthesizing the hydrochloride salt are proprietary, PubChem records indicate the parent amine (CID: 69085430) is synthesized via:

  • Sulfonylation: Reaction of 2-aminomethylpyridine derivatives with 3-(trifluoromethyl)benzenesulfonyl chloride.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride form .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
SulfonylationDichloromethane, room temperature, 18hExcess sulfonyl chloride
Acid-Base NeutralizationHCl (gaseous), diethyl ether solventControlled pH titration

Analytical Characterization

Quality control employs:

  • HPLC-MS: For purity assessment (reported m/zm/z: 204 [M+H]⁺ for parent amine) .

  • ¹H/¹³C NMR: To confirm substitution patterns (δ 8.2–8.5 ppm for pyridine protons) .

Pharmacological and Biomolecular Interactions

Computed ADME Properties

PubChem’s QSAR models predict:

Table 3: Predicted Pharmacokinetic Parameters

ParameterValueImplications
Water Solubility3.62 mg/mL (ESOL model) Suitable for oral dosing
Blood-Brain Barrier PenetrationYes (log BB: 0.32) Potential CNS activity
CYP InhibitionNone significant Low drug-drug interaction risk

Target Hypotheses

The compound’s sulfonamide moiety suggests possible binding to:

  • Carbonic Anhydrases: Analogous to acetazolamide (Ki ~10 nM) .

  • Kinase Domains: Trifluoromethyl groups often enhance ATP-binding pocket affinity .

Comparative Analysis with Structural Analogs

Table 4: Functional Group Comparisons

CompoundStructureTherapeutic Use
CelecoxibPyrazole sulfonamideCOX-2 inhibitor
DorzolamideThienothiopyran sulfonamideGlaucoma therapy
Target CompoundPyridine sulfonamideInvestigational

The pyridine ring in (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride may confer improved metabolic stability over traditional aryl sulfonamides .

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